Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-
Description
Contextual Significance in Modern Stereoselective Synthesis
The importance of a molecule like "Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-" lies in its potential as a versatile building block in the synthesis of more complex, biologically active compounds. Chiral ethers, and specifically vinyl ethers, are present in a variety of natural products and pharmaceuticals. The ability to install a vinyl ether group onto a chiral center with high stereocontrol is a testament to the sophistication of a synthetic strategy. Stereoselective synthesis, the practice of preparing a single enantiomer of a chiral molecule, is paramount in drug development, as different enantiomers can have vastly different biological activities. nih.govacademie-sciences.fr
Evolution of Synthetic Strategies for Chiral Hexenyl and Vinyl Ether Systems
The construction of the "(3S)-3-(ethenyloxy)-5-hexenyl" fragment is a significant synthetic challenge that requires precise control over stereochemistry. The evolution of methods to create such systems has progressed from classical approaches to highly efficient metal-catalyzed reactions.
Early methods for the synthesis of chiral vinyl ethers often involved a mercuric acetate-catalyzed transetherification from a chiral alcohol. le.ac.uk This method, while effective, utilizes stoichiometric and toxic mercury salts.
The advent of transition metal catalysis has revolutionized the synthesis of vinyl ethers. Palladium-catalyzed methods, for instance, have been developed for the dimerization of vinyl ethers to form acetals and for the arylation of vinyl ethers. nih.govresearchgate.net More recently, air-stable palladium catalysts have been used for the transetherification between ethyl vinyl ether and various alcohols, offering a more practical approach. academie-sciences.fr
Ruthenium and iridium catalysts have also emerged as powerful tools. Ruthenium complexes can catalyze the asymmetric hydrogenation of N-heteroaryl vinyl ethers and the transetherification of substituted vinyl ethers. rsc.orgual.es Iridium catalysts have shown utility in the synthesis of vinyl ethers from alcohols and vinyl acetate (B1210297), and in the enantioselective synthesis of chiral complexes. orgsyn.orgchemrxiv.org
The synthesis of the chiral hexenyl backbone often starts from a corresponding chiral alcohol. Biochemical approaches, such as the enzymatic reduction of ketones or the resolution of racemic alcohols, can provide access to key chiral intermediates like ethyl (S)-5-hydroxyhexanoate or 5-(S)-hydroxyhexanenitrile, which can then be further elaborated. nih.gov
Current Research Frontiers and Prospective Developments for Related Complex Molecules
Current research in this area is focused on the development of more efficient, selective, and sustainable synthetic methods. The use of earth-abundant metal catalysts and organocatalysis is a growing trend. Furthermore, the development of one-pot or tandem reactions that can construct multiple stereocenters and functional groups in a single operation is a major goal.
For molecules related to "Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-", prospective developments include their use in catalytic asymmetric reactions. The chiral vinyl ether moiety could act as a ligand for a metal catalyst, or the entire molecule could serve as a chiral building block for the total synthesis of complex natural products. The terminal alkene on the hexenyl chain also provides a handle for further functionalization through reactions like cross-metathesis or hydroboration-oxidation.
The stereoselective synthesis of homoallylic alcohols, which are precursors to the hexenyl system, is an active area of research. Copper-catalyzed stereoselective syntheses of (E)-δ-vinyl-homoallylic alcohols have been reported, providing a route to related diene structures. acs.orgnih.govacs.org Cobalt-catalyzed stereospecific synthesis of (E)-homoallylic alcohols has also been developed. rsc.org These methods highlight the ongoing efforts to control both the stereochemistry at the alcohol-bearing carbon and the geometry of the double bond.
Structure
2D Structure
3D Structure
Properties
CAS No. |
604005-49-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[(3S)-3-ethenoxyhex-5-enyl]benzene |
InChI |
InChI=1S/C14H18O/c1-3-8-14(15-4-2)12-11-13-9-6-5-7-10-13/h3-7,9-10,14H,1-2,8,11-12H2/t14-/m1/s1 |
InChI Key |
BVCIFEOXHSXQQY-CQSZACIVSA-N |
Isomeric SMILES |
C=CC[C@H](CCC1=CC=CC=C1)OC=C |
Canonical SMILES |
C=CCC(CCC1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Strategic Enantioselective Synthesis of Benzene, 3s 3 Ethenyloxy 5 Hexenyl
Retrosynthetic Disconnections and Key Precursors
A retrosynthetic analysis of the target molecule, Benzene (B151609), [(3S)-3-(ethenyloxy)-5-hexenyl]-, reveals several possible disconnections. The most logical approach involves disconnecting the vinyl ether and the hexenyl side chain from the benzene ring, and then further breaking down the hexenyl chain to simpler, achiral starting materials.
A primary disconnection can be made at the ether linkage, suggesting a late-stage vinylation of a chiral alcohol. This leads to the key chiral intermediate, (S)-1-phenylhex-5-en-3-ol. This alcohol contains the desired (3S)-stereocenter.
Further retrosynthesis of (S)-1-phenylhex-5-en-3-ol can proceed via two main pathways:
Grignard Addition: A disconnection of the C3-C4 bond points to an asymmetric addition of an allyl Grignard reagent to 3-phenylpropanal (B7769412).
Allylation of an Aldehyde: Alternatively, a disconnection between C3 and the allyl group suggests the asymmetric allylation of 3-phenylpropanal.
These disconnections identify the following key precursors:
3-phenylpropanal
Allyl bromide (for Grignard reagent formation or allylation)
Vinylating agents (e.g., vinyl acetate (B1210297) for transvinylation)
The central challenge lies in the enantioselective formation of the C3 stereocenter in (S)-1-phenylhex-5-en-3-ol.
Asymmetric Induction in the Formation of the (3S)-Stereocenter
The formation of the (3S)-stereocenter in 1-phenylhex-5-en-3-ol (B1354010) is the critical step in the synthesis of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-. Several powerful strategies in asymmetric synthesis can be employed to achieve this transformation with high enantioselectivity.
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. wikipedia.org This approach is highly efficient and is often preferred in industrial settings. wikipedia.org
BINAP-Rh(I) Complexes: The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand is a C2-symmetric chiral diphosphine that is widely used in asymmetric catalysis. wikipedia.org Rhodium complexes of BINAP are particularly effective for asymmetric isomerizations and hydrogenations. wikipedia.orgwikipedia.orgthieme-connect.com In the context of synthesizing the target molecule, a BINAP-Rh(I) catalyzed asymmetric allylation of 3-phenylpropanal could be a viable strategy. The chiral environment created by the BINAP ligand would direct the addition of the allyl group to one face of the aldehyde, leading to the desired (S)-alcohol. The success of this approach hinges on the ability of the BINAP-Rh(I) complex to effectively differentiate between the two enantiotopic faces of the prochiral aldehyde. While rhodium-BINAP complexes are well-known for hydrogenation, their application in allylation reactions would be an innovative extension of their catalytic utility. researchgate.netrsc.org
COP Complexes: Chiral cobalt oxazoline (B21484) palladacycle (COP) catalysts have emerged as powerful tools for a range of enantioselective reactions, particularly those involving palladium(II) catalysis. nih.gov These catalysts are known to be effective in allylic substitutions and rearrangements. nih.govnih.gov For the synthesis of (S)-1-phenylhex-5-en-3-ol, a COP-palladium(II) catalyzed asymmetric allylic substitution could be envisioned. This would involve a prochiral substrate, such as a 1,3-disubstituted allylic acetate, reacting with a nucleophile in the presence of the chiral COP catalyst. The catalyst's structure is crucial for transmitting chiral information, enabling high enantioselectivity. nih.gov
Table 1: Comparison of Chiral Catalyst-Mediated Approaches
| Catalyst System | Proposed Reaction | Key Advantages |
|---|---|---|
| BINAP-Rh(I) | Asymmetric allylation of 3-phenylpropanal | High enantioselectivities, well-established ligand class wikipedia.orgthieme-connect.com |
Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. wikipedia.orgbeilstein-journals.org This metal-free approach offers advantages in terms of cost, toxicity, and environmental impact. beilstein-journals.org For the synthesis of (S)-1-phenylhex-5-en-3-ol, a proline-catalyzed asymmetric α-allylation of an aldehyde could be a potential route. Proline and its derivatives are known to catalyze a variety of enantioselective transformations by forming chiral enamines or iminium ions as key intermediates. wikipedia.org The stereochemical outcome would be controlled by the specific chiral organocatalyst employed. Recent advancements have led to the development of highly efficient organocatalytic systems for the synthesis of complex heterocyclic compounds, demonstrating the power of this methodology. researchgate.net The application of organocatalysis to the stereoselective cationic polymerization of vinyl ethers also highlights its versatility. bohrium.comnih.gov
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com
For the synthesis of (S)-1-phenylhex-5-en-3-ol, a chiral auxiliary could be attached to 3-phenylpropanoic acid to form a chiral ester or amide. For instance, Evans oxazolidinones are widely used chiral auxiliaries. sigmaaldrich.com The corresponding N-acyl oxazolidinone could then undergo a diastereoselective aldol-type reaction with an allyl nucleophile. The steric hindrance provided by the auxiliary would direct the incoming nucleophile to one face of the enolate, leading to a specific diastereomer. Subsequent removal of the auxiliary would yield the desired (S)-alcohol. Other notable chiral auxiliaries include camphorsultam and pseudoephedrine. wikipedia.org The choice of auxiliary can significantly influence the diastereoselectivity of the reaction. wikipedia.org
Table 2: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | sigmaaldrich.comtcichemicals.com |
| Camphorsultam | Asymmetric Diels-Alder, Michael additions | wikipedia.org |
Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective reaction. wikipedia.orgprinceton.edu
To apply DKR to the synthesis of (S)-1-phenylhex-5-en-3-ol, one could start with racemic 1-phenylhex-5-en-3-ol. A chiral lipase, in conjunction with an acyl donor, could then be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. For this to be a DKR, a racemization catalyst, such as a ruthenium complex, would be required to continuously interconvert the (R)- and (S)-alcohols. wikipedia.org This ensures that the entire racemic mixture is eventually converted to the acylated (R)-product and the unreacted (S)-alcohol, which can then be separated. The efficiency of DKR depends on the relative rates of racemization and resolution. princeton.edupsu.eduuni-giessen.de
Asymmetric Deprotonation: This strategy involves the use of a chiral base to selectively remove a proton from a prochiral starting material, generating a configurationally stable enolate or related species. This enolate can then be trapped with an electrophile to yield an enantioenriched product. While conceptually powerful, the practical application of asymmetric deprotonation can be challenging.
Chiral Catalyst-Mediated Enantioselective Approaches
Stereocontrolled Construction of the Ethenyloxy Moiety
The creation of the chiral vinyloxy group is a critical step in the synthesis of the target molecule. This requires methods that are not only regioselective but, more importantly, stereoselective to establish the desired (S)-configuration at the C3 position.
Several powerful methodologies exist for the regio- and stereoselective synthesis of vinyl ethers. These methods are crucial for controlling the geometry of the double bond and ensuring high stereochemical fidelity.
trans-Difunctionalization of Alkynes: A notable method for the stereoselective synthesis of vinyl ethers involves the trans-difunctionalization of alkynes. tohoku.ac.jpchemrxiv.orgacs.orgacs.orgchemrxiv.org This approach allows for the simultaneous introduction of an oxygen nucleophile and another functional group across a carbon-carbon triple bond, leading to highly substituted vinyl ethers with defined stereochemistry. tohoku.ac.jpchemrxiv.orgacs.orgacs.orgchemrxiv.org For instance, the reaction of alkynes with alcohols in the presence of a cyclic λ³-iodane electrophile, such as benziodoxole triflate, results in the trans-1,2-difunctionalization, affording β-λ³-iodanyl vinyl ethers. tohoku.ac.jpchemrxiv.orgacs.orgacs.orgchemrxiv.org These intermediates are versatile and can be further functionalized. tohoku.ac.jpchemrxiv.orgacs.orgacs.orgchemrxiv.org The reaction proceeds with high regio- and stereoselectivity for a variety of internal and terminal alkynes. tohoku.ac.jpchemrxiv.orgacs.orgacs.orgchemrxiv.org
Peterson Reaction Variants: The Peterson olefination offers another effective route to vinyl ethers. researchgate.netnih.govorganic-chemistry.orgrsc.orgwikipedia.org This reaction involves the reaction of an α-silylcarbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate. wikipedia.org A key advantage of the Peterson reaction is that the elimination of the β-hydroxysilane can be controlled to yield either the cis- or trans-alkene by using either acidic or basic conditions, respectively. wikipedia.org A variant of this reaction has been developed for the stereospecific synthesis of Z-vinyl ethers with high stereoselectivity (Z/E ratio up to 99:1). researchgate.netnih.gov This method involves the reaction of (R,R)/(S,S)‐1‐alkoxy‐2‐hydroxyalkylsilanes under basic conditions using potassium hydride in a non-polar solvent. researchgate.netnih.gov
Table 1: Comparison of Vinyl Ether Synthesis Methodologies
| Methodology | Key Features | Stereoselectivity | Scope |
|---|---|---|---|
| ***trans*-Difunctionalization of Alkynes** | Simultaneous introduction of two functional groups across an alkyne. | High trans-selectivity. tohoku.ac.jpchemrxiv.orgacs.orgacs.orgchemrxiv.org | Broad, tolerates various internal and terminal alkynes and alcohols. tohoku.ac.jpchemrxiv.orgacs.orgacs.orgchemrxiv.org |
| Peterson Reaction Variants | Formation of a β-hydroxysilane intermediate, with controllable elimination. | High Z-selectivity achievable with specific variants. researchgate.netnih.gov | Good for preparing Z-isomers from α-silylcarbanions and carbonyls. researchgate.netnih.gov |
Transition metal catalysis provides a powerful and versatile platform for the formation of vinyl ethers, often under mild reaction conditions and with high functional group tolerance. researchgate.netresearchgate.net
Palladium-Catalyzed Reactions: Palladium complexes are widely used to catalyze the synthesis of vinyl ethers. One common method is the transetherification reaction between an alcohol and a simple vinyl ether, such as ethyl vinyl ether. academie-sciences.fr This reaction can be efficiently catalyzed by palladium(II) acetate in the presence of a ligand like 1,10-phenanthroline. academie-sciences.fr Another approach involves the C-O coupling of vinyl halides or boronates with alcohols. acs.org
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions have also emerged as a valuable tool for vinyl ether synthesis. acs.org For instance, the use of cuprous iodide (CuI) with a diamine ligand can effectively couple vinylic halides with a range of primary and secondary alcohols. acs.org This method is stereospecific, meaning the configuration of the starting vinylic halide is retained in the product. acs.org
Table 2: Overview of Transition Metal-Catalyzed Vinyl Ether Synthesis
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Palladium(II) acetate / 1,10-phenanthroline | Alcohol and Ethyl Vinyl Ether | Mild reaction conditions, good yields. academie-sciences.fr |
| Copper(I) Iodide / Diamine Ligand | Vinylic Halide and Alcohol | Stereospecific, retains double bond geometry. acs.org |
Formation of the Hexenyl Chain and Integration with the Benzene Core
The construction of the hexenyl chain and its attachment to the benzene ring represents the final key stages in the synthesis of the target molecule. This involves strategic carbon-carbon bond formations and careful manipulation of functional groups.
Olefin metathesis is a powerful reaction that allows for the rearrangement of alkene fragments, making it an ideal strategy for elongating the carbon chain to form the hexenyl moiety. wikipedia.orgsigmaaldrich.comlibretexts.orgtamu.edulibretexts.org Cross-metathesis, an intermolecular variant of this reaction, can be employed to couple a simpler alkene with a pre-functionalized fragment to build the desired hexenyl chain. sigmaaldrich.com The reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high activity and functional group tolerance. wikipedia.org
To attach the hexenyl chain to the benzene core, transition metal-catalyzed cross-coupling reactions are indispensable tools. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.comharvard.edu This reaction is known for its tolerance of a wide variety of functional groups. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.comharvard.edu In the context of this synthesis, a hexenyl-stannane could be coupled with an appropriate aryl halide or triflate.
Negishi-Type Arylations: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnih.govorganic-chemistry.orgacs.orgacs.org This method is particularly effective for forming C(sp³)–C(sp²) bonds and is known for its high reactivity and selectivity. organic-chemistry.org An aryl zinc reagent could be coupled with a hexenyl halide, or vice versa, to form the desired carbon-carbon bond. wikipedia.orgnih.govorganic-chemistry.orgacs.orgacs.org
Table 3: Comparison of Cross-Coupling Reactions for Aryl-Hexenyl Bond Formation
| Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Stille Coupling | Organostannane (e.g., Hexenyl-SnR₃) | Palladium | High functional group tolerance. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.comharvard.edu |
| Negishi Coupling | Organozinc (e.g., Aryl-ZnX) | Nickel or Palladium | High reactivity, good for C(sp³)–C(sp²) bonds. wikipedia.orgnih.govorganic-chemistry.orgacs.orgacs.org |
Throughout the synthesis, the strategic use of functional group interconversions (FGIs) and protecting groups is essential to ensure the compatibility of reagents and to direct the reactivity of the molecule. ub.eduoup.comfiveable.menumberanalytics.comsolubilityofthings.com For example, an alcohol may need to be protected as a silyl (B83357) ether during a cross-coupling reaction and then deprotected at a later stage. Similarly, FGIs, such as the conversion of an alcohol to a leaving group (e.g., a tosylate or halide), are often necessary to prepare a substrate for a subsequent bond-forming reaction. These transformations are fundamental to orchestrating a successful multi-step synthesis. fiveable.mesolubilityofthings.com
Comparative Analysis of Synthetic Routes and Methodological Advancements
The synthesis of a complex chiral molecule like Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- can be approached through various strategic disconnections. Two plausible retrosynthetic analyses suggest key intermediates: the chiral alcohol (S)-3-phenyl-5-hexen-3-ol or a chiral allylic ether precursor. The subsequent forward synthesis from these intermediates would involve either a direct vinylation or a rearrangement reaction.
Route A: Enantioselective Vinylation of a Chiral Alcohol
This approach hinges on the initial asymmetric synthesis of the tertiary alcohol, (S)-3-phenyl-5-hexen-3-ol , followed by a stereoretentive vinylation. The chiral alcohol can be prepared through the enantioselective addition of an allyl Grignard reagent to acetophenone (B1666503), a reaction that can be catalyzed by various chiral ligands and metal complexes. Following the formation of the chiral alcohol, the vinyl ether moiety could be introduced via a transition-metal-catalyzed vinylation reaction, for instance, using vinyl acetate in the presence of an iridium catalyst. google.com
Route B: Asymmetric Allylic Etherification Followed by Rearrangement
An alternative strategy involves the construction of a chiral allylic ether, which can then undergo a google.comgoogle.com-sigmatropic rearrangement, such as the Claisen rearrangement, to furnish the target molecule. This would involve the palladium-catalyzed asymmetric allylic etherification of a suitable phenol (B47542) with an allylic substrate. While this approach is powerful for certain structures, the specific substitution pattern of the target molecule may present challenges for regioselectivity and the thermal conditions required for the rearrangement could potentially impact the stereochemical integrity.
Efficiency, Atom Economy, and Step Economy
The efficiency of a synthetic route is a multifaceted concept, encompassing chemical yield, atom economy, and step economy. These metrics provide a quantitative measure of the elegance and practicality of a synthesis.
Atom Economy , a concept central to green chemistry, measures the proportion of reactant atoms that are incorporated into the final desired product. Addition reactions, for example, have 100% atom economy in theory. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.
Step Economy refers to the number of individual chemical transformations required to synthesize the target molecule. A lower number of steps is generally preferred as it reduces resource consumption, time, and the potential for material loss.
To illustrate a comparative analysis, let's consider hypothetical data for our proposed routes to Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- :
| Metric | Route A: Enantioselective Vinylation | Route B: Asymmetric Allylic Etherification & Rearrangement |
| Key Reactions | Asymmetric Allylation, Iridium-catalyzed Vinylation | Palladium-catalyzed Asymmetric Allylic Etherification, Claisen Rearrangement |
| Hypothetical Overall Yield | ~65% | ~55% |
| Hypothetical Atom Economy | Moderate-High | Moderate |
| Hypothetical Step Economy | 2-3 steps from common precursors | 2-3 steps from common precursors |
| Enantioselectivity (ee) | High (potentially >95%) | High (potentially >90%) |
| Key Byproducts | Magnesium salts, Acetic acid | Palladium salts, Rearrangement side-products |
This table is based on hypothetical data for illustrative purposes, as specific experimental data for the synthesis of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is not publicly available.
Route A, involving a catalytic asymmetric allylation followed by a catalytic vinylation, could potentially offer higher atom and step economy, especially if the catalysts are highly efficient and recyclable. The primary byproduct in the vinylation step, acetic acid, is relatively benign. Route B, while also employing catalytic methods, might suffer from lower atom economy due to the nature of the reagents used in the etherification and the potential for side reactions during the thermally induced rearrangement.
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. Key principles relevant to the synthesis of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- include the use of catalytic reagents, maximizing atom economy, using safer solvents, and designing for energy efficiency.
Modern synthetic methods are increasingly focused on sustainability. For the synthesis of chiral vinyl ethers, several advancements align with green chemistry principles:
Catalysis: The use of transition-metal catalysts (e.g., iridium, palladium, rhodium) allows for reactions to proceed with high selectivity and efficiency at lower temperatures and with lower waste generation compared to stoichiometric reagents. google.comacs.org The development of recyclable catalysts further enhances the sustainability of these processes. acs.org
Enzyme Catalysis: Biocatalysis offers a highly selective and environmentally friendly alternative for certain transformations. For instance, lipases can be used for the kinetic resolution of racemic alcohols, and other enzymes could potentially be engineered for the enantioselective synthesis of precursors to our target molecule.
Alternative Reaction Media: The use of greener solvents, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of a synthesis. Research has shown that some vinylation reactions can be performed in greener solvents, minimizing the reliance on volatile organic compounds. ncert.nic.in
Energy Efficiency: Microwave-assisted synthesis and flow chemistry are modern techniques that can improve energy efficiency by reducing reaction times and allowing for better temperature control.
A comparative analysis of the sustainability of our hypothetical routes is presented below:
| Green Chemistry Principle | Route A: Enantioselective Vinylation | Route B: Asymmetric Allylic Etherification & Rearrangement |
| Catalysis vs. Stoichiometric Reagents | Primarily catalytic, high potential for sustainability. | Primarily catalytic, though some reagents might be used in stoichiometric amounts. |
| Atom Economy | Potentially higher due to the nature of the addition-type vinylation. | Potentially lower due to byproducts in etherification and potential for rearrangement side-products. |
| Use of Hazardous Substances | Use of organometallic reagents (Grignard). Iridium catalyst is a heavy metal, but used in small amounts. | Use of palladium catalyst. Solvents for rearrangement might be high-boiling and require significant energy for removal. |
| Energy Efficiency | Vinylation may proceed at or near room temperature. | Claisen rearrangement often requires high temperatures, reducing energy efficiency. |
| Potential for Renewable Feedstocks | Precursors like acetophenone can potentially be derived from bio-based sources. | Phenolic precursors can be derived from lignin, a renewable resource. |
This table is based on hypothetical data for illustrative purposes, as specific experimental data for the synthesis of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is not publicly available.
Mechanistic Investigations of Reactions Involving Benzene, 3s 3 Ethenyloxy 5 Hexenyl
Reactivity Profile of the Ethenyloxy Group
The ethenyloxy group, a type of vinyl ether, is characterized by its electron-rich double bond, which makes it highly susceptible to electrophilic attack and a participant in various cycloaddition and rearrangement reactions.
Electrophilic Additions and Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond in vinyl ethers is electron-rich, rendering it highly reactive towards electrophiles. academie-sciences.fr This reactivity facilitates electrophilic addition reactions where an electrophile adds across the double bond. savemyexams.com For instance, in the presence of an acid catalyst, vinyl ethers can react with alcohols to form acetals. google.com The mechanism typically involves the protonation of the vinyl ether to generate a resonance-stabilized carbocation, which is then attacked by a nucleophile. youtube.comwikipedia.org
Vinyl ethers also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the dienophile. academie-sciences.frstackexchange.com Due to their electron-rich nature, they react readily with electron-deficient dienes. stackexchange.com Research has also explored the hetero-Diels-Alder reactions of vinyl ethers, for example, with o-quinolinone quinone methides, which proceed under mild conditions. acs.orgnih.gov Additionally, radical cation Diels-Alder reactions of aryl vinyl ethers have been achieved through electrocatalysis, proceeding through a stepwise mechanism. nih.gov In some cases, vinyl ethers can undergo an inverse electron demand Diels-Alder reaction with tetrazines. researchgate.net
Table 1: Examples of Cycloaddition Reactions Involving Vinyl Ethers
| Reaction Type | Reactants | Key Features |
| Hetero-Diels-Alder | Vinyl ethers and o-quinolinone quinone methides | Occurs under mild conditions. acs.orgnih.gov |
| Radical Cation Diels-Alder | Aryl vinyl ethers | Triggered by electrocatalysis; proceeds via a stepwise mechanism. nih.gov |
| Inverse Electron Demand Diels-Alder | Vinyl ethers and tetrazines | Bioorthogonal cleavage of vinyl ethers. researchgate.net |
Intramolecular Rearrangements and Cyclizations Involving Vinyl Ethers
A significant intramolecular rearrangement that vinyl ethers undergo is the Claisen rearrangement. libretexts.orglibretexts.org This thermally induced pericyclic reaction involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org Theoretical investigations have been conducted to understand the mechanism, substituent effects, and regioselectivity of Claisen rearrangements of benzyl (B1604629) vinyl ethers. rsc.org
Vinyl ethers can also be involved in other types of rearrangements and cyclizations. For example, a combined C-H functionalization/Cope rearrangement reaction of vinyl ethers has been developed, which can serve as a surrogate for the vinylogous Mukaiyama aldol (B89426) reaction. nih.gov This reaction, catalyzed by chiral dirhodium catalysts, produces highly functionalized products with excellent diastereoselectivity and enantioselectivity. nih.gov Furthermore, Lewis acid-promoted acs.orgacs.org O-to-C rearrangements of vinyl ethers have been shown to be a useful tool in synthesis, proceeding via an ionic cleavage and recombination mechanism. ncn.gov.pl
Polymerization Mechanisms of Functionalized Vinyl Ethers
Vinyl ethers are known to undergo cationic polymerization to produce a variety of polymeric materials. academie-sciences.fr Recent advancements have focused on developing controlled polymerization techniques. One such method is reversible addition-fragmentation chain transfer (RAFT) polymerization, which has been successfully applied to hydroxy-functional vinyl ethers. acs.orgu-fukui.ac.jp This approach allows for the synthesis of polymers with controlled molecular weights and low polydispersities. acs.orgu-fukui.ac.jp
The development of metal-free organic catalysts and the use of external stimuli like light or electricity have provided alternatives to traditional metal-based Lewis acid catalysts for cationic polymerization. acs.org These methods offer better control over the polymerization process and enable the synthesis of novel copolymers. acs.org Furthermore, catalyst-controlled stereoselective cationic polymerization of vinyl ethers has been achieved using chiral counterions, leading to the formation of isotactic poly(vinyl ether)s with high degrees of stereoregularity. nih.gov Sequence-controlled polymerization of vinyl ethers has also been demonstrated by modulating the reactivity of the monomer with different catalysts. wikipedia.org
Table 2: Controlled Polymerization Methods for Vinyl Ethers
| Polymerization Method | Key Features | Resulting Polymer Characteristics |
| Cationic RAFT Polymerization | Utilizes a chain transfer agent to control the polymerization. acs.orgu-fukui.ac.jp | Controlled molecular weight, low polydispersity. acs.orgu-fukui.ac.jp |
| Organocatalyzed Cationic Polymerization | Employs metal-free organic catalysts. acs.org | Avoids metal contamination in the polymer. acs.org |
| Stereoselective Cationic Polymerization | Uses chiral counterions to control stereochemistry. nih.gov | High isotacticity. nih.gov |
| Sequence-Controlled Polymerization | Modulates monomer reactivity with different catalysts. wikipedia.org | Programmed sequences of monomers. wikipedia.org |
Radical Processes and Cyclization Dynamics of the Hexenyl Moiety
The 5-hexenyl group is a classic substrate for studying radical cyclization reactions, offering insights into reaction pathways, selectivity, and stereochemical outcomes.
5-Hexenyl Radical Cyclization Pathways (e.g., 5-exo vs. 6-endo selectivity)
The 5-hexenyl radical is a well-studied intermediate in radical cyclization reactions. acs.orgacs.org These reactions typically proceed through the intramolecular attack of the radical onto the double bond. wikipedia.org This can lead to two possible cyclization products: a five-membered ring via a 5-exo cyclization or a six-membered ring through a 6-endo cyclization. wikipedia.org
Generally, the 5-exo cyclization is kinetically favored due to a more favorable chair-like transition state with better orbital overlap. wikipedia.org However, the regioselectivity can be influenced by several factors. Substituents on the alkene or the radical center can alter the relative stability of the transition states. For example, the presence of a carbonyl group at the 2-position can favor the 6-endo closure. wikipedia.org While the 5-exo pathway is usually kinetically preferred, thermodynamic factors, such as the formation of a new aromatic ring in conjugated systems, can make the 6-endo process more favorable. nih.gov In some cases, the regioselectivity can be switched between 5-exo and 6-endo pathways by using different reagents or catalysts under photoredox conditions. capes.gov.brnih.gov
Table 3: Factors Influencing 5-Hexenyl Radical Cyclization Selectivity
| Factor | Influence on Selectivity | Example |
| Transition State Geometry | The chair-like transition state for 5-exo cyclization is generally lower in energy. wikipedia.org | Predominant formation of five-membered rings. wikipedia.org |
| Substituent Effects | Electron-withdrawing groups can stabilize the 6-endo transition state. wikipedia.org | Carbonyl at C2 promotes 6-endo cyclization. wikipedia.org |
| Thermodynamic Control | Formation of a stable aromatic ring can favor the 6-endo product. nih.gov | In certain conjugated systems, the 6-endo pathway becomes thermodynamically favorable. nih.gov |
| Reagent/Catalyst Control | Photoredox catalysis can allow for switchable regioselectivity. capes.gov.brnih.gov | Use of different hydrogen atom transfer agents can select for either 5-exo or 6-endo products. nih.gov |
Stereochemical Outcomes in Radical Cyclization-Elimination Reactions
The stereochemistry of radical cyclization reactions can be influenced by the presence of stereocenters in the starting material. wikipedia.org Chiral auxiliaries have been employed in an attempt to achieve enantioselective radical cyclizations, though with limited success due to the small energy differences between transition states. wikipedia.org However, substrates with existing stereocenters often exhibit high diastereoselectivity. wikipedia.org
In radical cyclization-elimination reactions, the stereochemistry of the final product is determined by the stereochemical relationships in the cyclization transition state and the subsequent elimination step. For E2 eliminations, the anti-periplanar arrangement of the proton and the leaving group is crucial for determining the stereochemistry of the resulting double bond. libretexts.org In contrast, E1 eliminations, which proceed through a carbocation intermediate, generally lead to the more stable alkene stereoisomer. libretexts.org The stereochemical outcome of radical cyclizations can be rationalized by considering chair-like and boat-like transition state models. researchgate.net Asymmetric radical cyclization reactions have been developed using chiral auxiliaries to control the stereochemistry of the newly formed ring. researchgate.net Furthermore, metalloradical catalysis has emerged as a powerful tool for controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations. nih.gov
Kinetic Studies using Radical Clock Methodologies
Due to the absence of specific kinetic data for the radical cyclization of Benzene (B151609), [(3S)-3-(ethenyloxy)-5-hexenyl]-, this section will draw upon well-established principles and data from analogous 5-hexenyl radical systems to predict its behavior. The 5-hexenyl radical and its derivatives are extensively used as "radical clocks" to determine the rates of competing chemical reactions. The unimolecular cyclization of the 5-hexenyl radical proceeds at a known rate, serving as an internal standard against which other, unknown reaction rates can be measured.
The primary mode of cyclization for the 5-hexenyl radical is a 5-exo-trig closure to form a cyclopentylmethyl radical. This preference over the 6-endo-trig pathway, which would yield a cyclohexyl radical, is a well-documented example of kinetic control. The transition state for the 5-exo cyclization is favored due to better orbital overlap in its chair-like conformation. wikipedia.orgillinois.edu
In the case of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, a radical generated at the C6 position would be expected to undergo a similar 5-exo cyclization. The general mechanism involves a competition between this unimolecular cyclization and a bimolecular trapping reaction with an external reagent. wikipedia.org
A computational study on the cyclization of 4-oxa-5-hexenyl radicals, which bear a structural resemblance to the vinyloxy-hexenyl moiety in the title compound, revealed that the presence of the vinyl ether linkage can stabilize the initial acyclic radical. researchgate.net This stabilization might slightly decrease the rate of cyclization compared to the unsubstituted 5-hexenyl radical.
The table below presents kinetic data for the cyclization of the parent 5-hexenyl radical, which serves as a fundamental benchmark for this class of reactions.
Table 1: Kinetic Data for the Cyclization of the 5-Hexenyl Radical
| Temperature (K) | Rate Constant (k_r) (s⁻¹) |
|---|---|
| 298 | 2.3 x 10⁵ |
| 323 | 6.8 x 10⁵ |
| 353 | 2.7 x 10⁶ |
This interactive table is based on established data for the parent 5-hexenyl radical and is provided for comparative purposes.
Influence of the Benzene Moiety on Adjacent Reactivity
The benzene ring in Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- exerts significant electronic and steric influences on the reactivity of the adjacent side chain. These effects can modulate reaction rates and dictate regioselectivity in various chemical transformations.
Electronic Effects on Side Chain Reactivity
The phenoxy group (C₆H₅O-) attached to the chiral center (C3) of the hexenyl chain influences the reactivity of the nearby ethenyloxy (vinyl ether) group. The oxygen atom of the phenoxy group can donate its lone pair electrons through resonance, increasing the electron density of the aromatic ring. However, due to its electronegativity, it also exerts an electron-withdrawing inductive effect (-I).
The benzene ring can also stabilize radical intermediates formed on the side chain, particularly at the benzylic-like position if any rearrangement or hydrogen abstraction were to occur closer to the ring, though this is not a primary feature of the specified hexenyl chain.
Aromatic Substitution Patterns in Related Systems
While no specific studies on the aromatic substitution of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- are available, the substitution pattern can be predicted based on the behavior of related phenyl alkyl ethers. The ether group (-OR) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. stackexchange.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic pi-system through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of an electrophile. This resonance stabilization is most effective when the electrophile attacks at the ortho or para positions.
The bulky [(3S)-3-(ethenyloxy)-5-hexenyl] side chain would likely introduce a significant steric hindrance at the ortho positions. Consequently, electrophilic attack would be expected to favor the para position to a large extent.
The table below summarizes the typical product distribution for the nitration of some simple benzene derivatives, illustrating the directing effects of different substituents. The behavior of the title compound would be expected to align with that of other activated, ortho, para-directing systems, with a probable strong preference for the para product due to sterics.
Table 2: Product Distribution in the Nitration of Substituted Benzenes
| Substituent (R in C₆H₅R) | % ortho-product | % meta-product | % para-product |
|---|---|---|---|
| -CH₃ | 56 | 3 | 41 |
| -OH | 10 | 0 | 90 |
| -Cl | 30 | 0 | 70 |
This interactive table shows data for related systems to illustrate directing effects in electrophilic aromatic substitution. masterorganicchemistry.com
Advanced Spectroscopic and Spectrometric Elucidation of Benzene, 3s 3 Ethenyloxy 5 Hexenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical determination of Benzene (B151609), [(3S)-3-(ethenyloxy)-5-hexenyl]-. The combination of ¹H and ¹³C NMR, along with advanced 2D techniques, allows for the unambiguous assignment of every proton and carbon atom in the molecule.
The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 1. These estimations are based on the distinct electronic environments of the phenyl, vinyl ether, and hexenyl moieties. Protons on the aromatic ring are expected to appear in the downfield region (δ 7.2-7.4 ppm) due to the ring current effect. libretexts.orgwisc.edu The vinylic protons of the ethenyloxy group will exhibit characteristic shifts, with the proton on the oxygen-bearing carbon (H-1') appearing further downfield (δ ~6.5 ppm) compared to the terminal vinyl protons (H-2'a, H-2'b). The protons of the terminal alkene on the hexenyl chain (H-5, H-6a, H-6b) will also resonate in the vinylic region but are differentiated by their coupling patterns. The chiral center at C3 creates a diastereotopic relationship for the adjacent methylene (B1212753) protons (H-2a, H-2b and H-4a, H-4b), which are therefore expected to be chemically non-equivalent and exhibit distinct signals. nih.gov
In the ¹³C NMR spectrum, the aromatic carbons will produce signals between δ 125-158 ppm. nih.gov The carbons of the ethenyloxy group (C-1' and C-2') and the terminal alkene (C-5 and C-6) will resonate in the typical sp² region (δ ~85-150 ppm). The sp³ hybridized carbons of the hexenyl chain, including the chiral carbon C3, will appear in the upfield region of the spectrum. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- (in CDCl₃) This is an interactive data table. Click on the headers to sort.
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |
|---|---|---|
| 1 | - | ~138.5 |
| 2/6 | 7.35, d, J ≈ 7.6 | ~128.5 |
| 3/5 | 7.28, t, J ≈ 7.6 | ~127.7 |
| 4 | 7.22, t, J ≈ 7.3 | ~125.9 |
| 1' | - | ~148.0 |
| 2' | 6.48, dd, J = 14.3, 6.8 | ~86.5 |
| 2'a | 4.25, dd, J = 14.3, 1.5 | - |
| 2'b | 4.05, dd, J = 6.8, 1.5 | - |
| 1" | 2.65, t, J = 7.5 | ~38.0 |
| 2" | 1.75, m | ~30.0 |
| 3" | 3.80, m | ~79.0 |
| 4" | 2.20, m | ~40.0 |
| 5" | 5.80, ddt, J = 17.0, 10.2, 6.5 | ~138.0 |
| 6" | - | ~115.0 |
| 6"a | 5.05, dq, J = 17.0, 1.7 | - |
| 6"b | 4.98, dq, J = 10.2, 1.7 | - |
Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Full Structural Assignment
To confirm the predicted assignments and fully elucidate the molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the aromatic protons (H-2/6, H-3/5, H-4), within the ethyl group attached to the benzene ring (H-1" and H-2"), and along the hexenyl chain (H-2", H-3", H-4", H-5", H-6"). It would also confirm the couplings within the vinyl ether group (H-1', H-2'a, H-2'b).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in Table 1 to its corresponding carbon signal, confirming assignments for all C-H bonds. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be observed from the benzylic protons (H-1") to the aromatic carbons (C-1, C-2/6), from the ether proton (H-3") to the vinyl ether carbon (C-1'), and from the alkene protons (H-5", H-6") to the adjacent carbons of the hexenyl chain (C-3", C-4").
Table 2: Predicted Key 2D NMR Correlations for Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- This is an interactive data table. Click on the headers to sort.
| Experiment | Key Proton | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H-5" | H-4", H-6"a, H-6"b | Confirms connectivity of the terminal alkene. |
| COSY | H-1" | H-2" | Confirms the ethyl chain attached to the ring. |
| HSQC | H-3" | C-3" | Assigns the chiral center carbon. |
| HMBC | H-1" | C-1, C-2/6 | Connects the hexenyl chain to the phenyl ring. |
| HMBC | H-3" | C-1' | Connects the hexenyl chain to the vinyl ether group. |
| NOESY | H-3" | H-2"a, H-2"b, H-4"a, H-4"b | Provides conformational information around the stereocenter. |
Chiral Derivatizing Agents and Shift Reagents for Enantiomeric Excess Determination
To determine the enantiomeric excess (ee) of a sample of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, chiral NMR spectroscopy techniques would be employed. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required to induce diastereomeric differentiation. nih.gov
Chiral Derivatizing Agents (CDAs): A CDA, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), could be used if a reactive functional group, like a hydroxyl group, were present. In the case of the target ether, derivatization is not straightforward. However, if a precursor alcohol was used in the synthesis, this method would be applicable to that precursor. The reaction of a racemic alcohol with a single enantiomer of the CDA creates a mixture of diastereomers, which will exhibit separate and distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for direct integration to determine the ee. wikipedia.org
Chiral Shift Reagents (CSRs) / Chiral Solvating Agents (CSAs): This is a more direct and non-destructive method. A chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), or other chiral solvating agents would be added to the NMR sample. unipi.ittcichemicals.comharvard.edu The ether oxygen atom of the analyte would act as a Lewis basic site, forming a transient, diastereomeric complex with the chiral reagent. libretexts.org This interaction induces small but measurable differences in the chemical shifts (ΔΔδ) of the corresponding protons in the (S) and (R) enantiomers. The signals for one or more protons (likely H-3" or H-1') would split into two separate peaks, and the ratio of their integration would provide the enantiomeric excess. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-. uni-siegen.de The two methods are complementary, as IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.sa
Key predicted vibrational frequencies are listed in Table 3.
Aromatic Ring: The monosubstituted benzene ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ (~3030-3100 cm⁻¹). libretexts.org Sharp C=C in-ring stretching bands will appear around 1600 cm⁻¹ and 1500-1400 cm⁻¹. spectroscopyonline.com Strong out-of-plane (oop) C-H bending bands are expected in the 900-675 cm⁻¹ region, which are diagnostic for the monosubstitution pattern. spectroscopyonline.com
Vinyl Ether: The vinyl ether moiety will exhibit a C=C stretching band around 1640-1620 cm⁻¹. The vinylic =C-H stretch will also appear above 3000 cm⁻¹. A strong, characteristic C-O stretching band is expected in the 1275-1200 cm⁻¹ range. quimicaorganica.org
Terminal Alkene: The terminal alkene will show a C=C stretch around 1645 cm⁻¹. orgchemboulder.com Its =C-H stretching vibration will be observed near 3080 cm⁻¹. Crucially, strong out-of-plane bending vibrations for the =CH₂ group are expected near 990 cm⁻¹ and 910 cm⁻¹, which are highly characteristic of a terminal double bond. spectroscopyonline.comlibretexts.org
Alkyl Chain: Standard sp³ C-H stretching vibrations from the hexenyl chain will be observed just below 3000 cm⁻¹ (in the 2850-2960 cm⁻¹ range). libretexts.org
Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the vinyl ether and terminal alkene, as these non-polar bonds often produce strong Raman signals. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (IR/Raman) for Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- This is an interactive data table. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (IR) |
|---|---|---|---|
| ~3080 | Terminal Alkene | =C-H Stretch | Medium |
| ~3050 | Aromatic / Vinyl Ether | =C-H Stretch | Medium |
| 2960-2850 | Alkyl Chain | C-H Stretch | Medium-Strong |
| ~1645 | Terminal Alkene | C=C Stretch | Medium |
| ~1620 | Vinyl Ether | C=C Stretch | Medium-Strong |
| ~1600, ~1495 | Aromatic Ring | C=C Stretch (in-ring) | Medium |
| ~1220 | Vinyl Ether | C-O Stretch | Strong |
| ~990, ~910 | Terminal Alkene | =C-H Bend (oop) | Strong |
| ~740, ~690 | Aromatic Ring | C-H Bend (oop) | Strong |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular formula of the compound and to investigate its fragmentation pathways, which provides further structural confirmation.
The molecular formula of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is C₁₄H₁₈O. Its monoisotopic mass would be calculated with high precision by HRMS, allowing for unambiguous confirmation of the elemental composition.
Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which would then undergo characteristic fragmentation. wikipedia.org The predicted major fragmentation pathways and resulting ions are outlined in Table 4.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway for ethers. This could lead to the loss of a C₅H₉ radical or a C₉H₉O radical, resulting in significant fragment ions.
Benzylic Cleavage: Cleavage of the bond between C-2" and C-3" is favorable as it would lead to the formation of a stable benzyl (B1604629) radical or a resonance-stabilized phenylethyl cation.
McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement involving the ether oxygen and a gamma-hydrogen on the hexenyl chain could occur.
Aromatic Fragmentation: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is highly characteristic of compounds containing a benzyl group.
Hexenyl Chain Fragmentation: The terminal alkene allows for cleavage that can result in the loss of an allyl radical (C₃H₅), leading to a fragment at M-41. researchgate.netlibretexts.org
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- This is an interactive data table. Click on the headers to sort.
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 202 | [C₁₄H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |
| 173 | [C₁₂H₁₃O]⁺ | Loss of ethyl radical (•C₂H₅) |
| 133 | [C₉H₉O]⁺ | Cleavage at C3"-C4" bond |
| 105 | [C₇H₅O]⁺ | Cleavage of ether and hexenyl chain |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl moiety) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 69 | [C₅H₉]⁺ | Hexenyl cation fragment |
Isotopic Labeling Strategies for Mechanistic Studies
To unequivocally confirm the proposed fragmentation pathways, isotopic labeling studies could be performed. By synthesizing the molecule with specific atoms replaced by their heavy isotopes (e.g., Deuterium (B1214612) or ¹³C), the fate of those atoms during fragmentation can be tracked in the mass spectrometer.
Deuterium Labeling: Synthesizing the molecule with deuterium atoms at the C-1" position (benzylic position) would test the pathway for the formation of the m/z 91 tropylium ion. If this pathway is correct, the resulting fragment would shift to m/z 93. Similarly, labeling the terminal vinyl group (C-6") would help confirm fragments arising from the hexenyl chain.
¹³C Labeling: Incorporating a ¹³C atom into the ethenyloxy group (e.g., at C-1') would allow for the definitive tracking of all fragments containing this part of the molecule, as their m/z values would be shifted by +1 amu. This would help to differentiate between competing fragmentation channels.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
As Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- possesses a single chiral center, it is an optically active molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming its chirality and assigning its absolute configuration. wikipedia.orgwikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The chromophores in the molecule—the benzene ring, the vinyl ether, and the terminal alkene—are expected to give rise to distinct CD signals, known as Cotton effects, at their respective absorption wavelengths. arxiv.org While the isolated chromophores are achiral, their electronic transitions are perturbed by the chiral environment of the C3 stereocenter. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the stereocenter. nih.gov By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for the (S) configuration, the absolute stereochemistry can be confidently assigned. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. biologic.netnumberanalytics.com An ORD spectrum provides complementary information to a CD spectrum, as the two are mathematically related by the Kronig-Kramers transforms. In regions of absorption, the ORD curve will display an anomalous dispersion, also known as a Cotton effect, where the rotation changes sign abruptly. acs.org The shape and sign of this curve are characteristic of the absolute configuration of the molecule. A plain curve, observed at wavelengths far from any absorption bands, can also be used to confirm the optical activity of the sample.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography stands as the premier analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. wikipedia.org The methodology involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. The electrons within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots called reflections. wikipedia.org By meticulously measuring the angles and intensities of these reflections, a three-dimensional electron density map of the crystal's unit cell can be reconstructed. wikipedia.org From this map, the precise spatial coordinates of each atom can be determined, yielding a detailed molecular structure.
For a chiral molecule such as "Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-", X-ray crystallography provides the absolute configuration of the stereocenter, in this case, the (S)-configuration at the C3 position of the hexenyl chain. This is a critical piece of information that is often challenging to determine conclusively by other spectroscopic methods. nih.gov
The initial and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals suitable for diffraction. wikipedia.org This typically involves techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. rochester.edu The purity of the compound and the choice of solvent are crucial factors in obtaining crystals of adequate size and quality. rochester.edu
Detailed Research Findings
In the absence of experimental data for "Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-", we can hypothesize the type of information that would be obtained from a successful X-ray crystallographic analysis based on studies of analogous organic molecules. The primary findings would be the precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.
The crystal system, space group, and unit cell dimensions would be determined, providing fundamental information about the crystal's symmetry and packing. Given the chiral nature of the molecule, it would be expected to crystallize in a chiral space group (a space group lacking inversion centers or mirror planes). mdpi.com Common chiral space groups for organic molecules include P2₁2₁2₁ or P2₁.
The analysis would reveal the conformation of the flexible hexenyl chain and the orientation of the vinyl ether and phenyl groups relative to each other. The planarity of the benzene ring and the vinyl group would be confirmed, and any deviations from ideal geometries due to steric strain or crystal packing forces would be quantified.
Interactive Data Tables
The following tables represent hypothetical, yet realistic, crystallographic data that could be expected for "Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-".
Table 1: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₈O |
| Formula Weight | 202.29 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1334.28 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.007 |
Table 2: Selected Hypothetical Intramolecular Distances and Angles
| Bond/Angle | Expected Length (Å) / Angle (°) |
| C-C (in benzene ring) | ~1.39 |
| C-O (ether) | ~1.37 (aromatic), ~1.43 (aliphatic) |
| C=C (vinyl) | ~1.34 |
| C=C (hexenyl) | ~1.33 |
| C-O-C (ether angle) | ~118° |
| C-C-C (in hexenyl chain) | ~112° |
Intermolecular Interactions
The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. mdpi.com For "Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-", which lacks strong hydrogen bond donors, the crystal structure would primarily be stabilized by weaker forces:
Van der Waals Forces: These are the dominant attractive forces and arise from temporary fluctuations in electron density. The extensive nonpolar regions of the molecule, including the phenyl group and the hydrocarbon chain, would contribute significantly to these interactions.
C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak acceptor for hydrogen atoms from the C-H bonds of neighboring molecules. nih.gov These interactions, though weak, are known to play a significant role in the packing of aromatic compounds.
π-π Stacking: In some cases, the benzene rings of adjacent molecules may stack in a parallel or offset fashion. The distances between the centroids of the rings in such interactions are typically in the range of 3.3 to 3.8 Å.
Computational and Theoretical Chemistry Studies of Benzene, 3s 3 Ethenyloxy 5 Hexenyl
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to approximate solutions to the Schrödinger equation for a given molecule. These calculations can reveal a wealth of information about the molecule's geometry, stability, and electronic properties, all of which are fundamental to its chemical behavior.
Conformational Analysis and Energy Landscapes
The flexible nature of the hexenyl chain in Benzene (B151609), [(3S)-3-(ethenyloxy)-5-hexenyl]- allows it to adopt a multitude of conformations. A thorough conformational analysis is the first step in understanding its reactivity, as the relative energies of these conformers can dictate which pathways are most likely to be followed in a chemical reaction.
Computational studies on analogous 3-oxa-5-hexenyl radical systems have shown that the presence of the oxygen atom in the chain influences the conformational preferences. researchgate.net By employing methods such as Density Functional Theory (DFT), a potential energy surface can be mapped out, identifying the various low-energy conformers and the transition states that connect them. For Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, the bulky benzyl (B1604629) group would also play a significant role in determining the most stable conformations by introducing steric constraints.
Table 1: Illustrative Relative Energies of Key Conformers of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- Radical
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Extended Chain | 0.00 |
| B | Pre-cyclization (Chair-like) | 2.5 |
| C | Pre-cyclization (Boat-like) | 3.8 |
| D | Folded (non-reactive) | 1.2 |
Note: This table presents hypothetical data based on typical findings for similar molecules to illustrate the concept of relative conformational energies.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the context of radical reactions, the singly occupied molecular orbital (SOMO) is of central importance.
For the radical cyclization of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, the interaction between the SOMO, largely localized on the radical center, and the π-system of the vinyl ether will govern the course of the reaction. capes.gov.br The energy gap between these orbitals and their spatial orientation in the pre-cyclization conformers will determine the feasibility and regioselectivity of the ring closure. Computational calculations can provide detailed information about the energies and shapes of these frontier orbitals.
Table 2: Calculated Frontier Orbital Energies for a Model 3-Oxa-5-hexenyl Radical
| Molecular Orbital | Energy (eV) |
| LUMO | +1.2 |
| SOMO | -5.8 |
| HOMO | -9.5 |
Note: This table contains representative data for a simplified model system to illustrate the typical energy levels of frontier orbitals.
Elucidation of Reaction Mechanisms via Transition State Theory
Transition state theory provides a framework for understanding the rates of chemical reactions. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—we can calculate important kinetic parameters.
Calculation of Activation Energies and Rate Constants for Key Transformations (e.g., hexenyl radical cyclizations)
A key reaction of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is its potential to undergo radical cyclization to form five- or six-membered rings. scirp.org Computational studies on similar 5-hexenyl and 3-oxa-5-hexenyl radicals have successfully located the transition states for both the exo (forming a five-membered ring) and endo (forming a six-membered ring) cyclization pathways. researchgate.net
These studies have shown that the exo cyclization is generally favored kinetically due to a lower activation energy. researchgate.netscirp.org The presence of the oxygen atom at the 3-position has been found to further increase the preference for exo cyclization compared to the all-carbon analogue. researchgate.netscirp.org Calculations using methods like UB3LYP and UCCSD(T) can provide quantitative predictions of these activation energies. researchgate.net
Table 3: Calculated Activation Energies for the Cyclization of a 3-Oxa-5-hexenyl Radical
| Cyclization Mode | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| 5-exo | Chair-like | 7.2 |
| 5-exo | Boat-like | 8.5 |
| 6-endo | Chair-like | 10.1 |
Note: This data is based on findings for a model 3-oxa-5-hexenyl radical system and serves to illustrate the relative activation energies for different cyclization modes. researchgate.net
From these activation energies, rate constants can be estimated using the Eyring equation, providing a direct link between theoretical calculations and experimental observations.
Solvent Effects and Catalytic Influence on Reaction Pathways
The surrounding environment can have a significant impact on a reaction's outcome. Solvent effects can be modeled computationally using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. nih.gov For a molecule like Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, polar solvents might stabilize charged intermediates or transition states, potentially altering the reaction pathway or selectivity.
Similarly, the influence of catalysts can be investigated. For instance, Lewis acids could coordinate to the ether oxygen, altering the electronic structure and reactivity of the vinyl ether. Computational modeling can explore these interactions and predict how a catalyst might steer the reaction towards a desired product. acs.org Combined experimental and computational studies have been instrumental in understanding and controlling enantioselectivity in radical cascade cyclizations. nih.govnih.gov
Prediction and Rationalization of Stereoselectivity
The presence of a stereocenter at the 3-position of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- introduces the possibility of stereoselectivity in its reactions. Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcome of reactions. rsc.org
In the context of its radical cyclization, the (S)-configuration at the 3-position will influence the preferred conformation of the transition state. The substituents will arrange themselves to minimize steric interactions, leading to a preference for the formation of one diastereomer of the cyclized product over the other.
By calculating the energies of the diastereomeric transition states, the stereoselectivity of the reaction can be predicted. For example, in the 5-exo cyclization, the transition state leading to a trans relationship between the substituent at the 3-position and the newly formed C-C bond might be lower in energy than the one leading to the cis product. This energy difference can be used to predict the diastereomeric ratio of the products.
Table 4: Illustrative Energy Profile for Diastereoselective 5-exo Cyclization
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
| TS leading to trans product | 0.0 | 95 |
| TS leading to cis product | 1.8 | 5 |
Note: This table presents a hypothetical scenario to demonstrate how the calculated energy difference between diastereomeric transition states can be used to predict the product distribution.
Density Functional Theory (DFT) Studies on Chiral Induction
Density Functional Theory (DFT) is a primary computational method used to study the electronic structure and reactivity of molecules. For a chiral molecule such as Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, DFT is particularly useful for investigating the mechanisms of chiral induction, where the existing stereocenter at the C3 position influences the stereochemical outcome of a chemical reaction at a different site on the molecule.
A representative study would model the reaction of the ethenyloxy (vinyl ether) group with a prochiral electrophile, such as in a hydroboration-oxidation or an electrophilic addition reaction. The (3S) stereocenter is expected to direct the incoming reagent to one of the two faces of the vinyl group's double bond, leading to the preferential formation of one diastereomer over the other. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to locate the transition state structures for the formation of both possible diastereomers. The relative energies of these transition states determine the predicted selectivity of the reaction.
Research Findings: In a hypothetical DFT study on the electrophilic addition of an agent 'E+' to the vinyl ether moiety, calculations would reveal two primary transition state pathways, leading to (R)- or (S)-configured products at the newly formed stereocenter. The calculations would show that the transition state leading to the (S,S)-diastereomer is sterically less hindered and electronically favored compared to the transition state for the (S,R)-diastereomer. This preference arises from a conformation where the bulky phenyl group and the hexenyl chain orient themselves to minimize steric clash with the approaching electrophile, thereby shielding one face of the double bond. The calculated energy difference between the two transition states allows for the prediction of the diastereomeric excess (d.e.), which can then be compared with experimental results for validation.
Table 1: Hypothetical DFT-Calculated Transition State Energies for Electrophilic Addition
| Transition State Pathway | Resulting Diastereomer | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|---|
| TS-1 | (S,S)-Product | 0.00 | ~95% |
| TS-2 | (S,R)-Product | +1.85 | ~5% |
Molecular Dynamics Simulations for Dynamic Stereochemical Processes
While DFT studies focus on static structures like ground states and transition states, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. For Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, the flexible six-carbon chain allows the molecule to adopt a wide range of conformations in solution. MD simulations can reveal the most stable or populated conformations and the energy barriers for converting between them.
Research Findings: A hypothetical MD simulation of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- in a nonpolar solvent would likely identify two major conformational families: an "extended" conformation where the hexenyl chain is linear, and a "folded" or "pi-stacked" conformation where the terminal double bond or the phenyl group folds back to interact with the electron-rich vinyl ether group. The simulation would show that the (3S) stereochemistry biases the conformational landscape, with the folded conformation being significantly populated. This folding could have important implications for reactivity, as the vinyl ether group would be partially shielded in this state. The analysis of dihedral angles around the C3-C4 bond would be key to characterizing these conformational states.
Table 2: Representative Conformational Analysis from a Hypothetical MD Simulation
| Conformational Family | Key Dihedral Angle (C2-C3-C4-C5) | Population (%) | Description |
|---|---|---|---|
| Folded | -65° ± 15° | 68% | The hexenyl chain folds, bringing the phenyl group in proximity to the ethenyloxy group. |
| Extended | 175° ± 10° | 32% | The carbon backbone is largely linear, minimizing intramolecular interactions. |
Computational Prediction and Interpretation of Spectroscopic Properties
Computational methods are widely used to predict and interpret spectroscopic data, serving as a powerful tool for structure verification. By calculating spectra for a proposed structure and comparing them to experimental data, one can gain high confidence in the assignment of that structure.
For Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, DFT calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculations are performed on the DFT-optimized geometry of the molecule.
IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to produce a theoretical IR spectrum. Comparing this to an experimental spectrum helps assign specific peaks to the vibrations of functional groups like C-H (aromatic), C=C (vinyl and aromatic), and C-O-C (ether).
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This is particularly useful for analyzing the π-π* transitions of the benzene ring and vinyl groups.
Research Findings: A computational study would provide predicted ¹H and ¹³C chemical shifts that closely match experimental values for the lowest energy conformer. Discrepancies between calculated and experimental shifts can often be resolved by considering the weighted average of shifts from multiple low-energy conformations, as identified by MD simulations. The calculated IR spectrum would show characteristic peaks for the vinyl C-H stretch (~3080 cm⁻¹), aromatic C-H stretch (~3030 cm⁻¹), C=C stretches (~1640 cm⁻¹ and ~1600 cm⁻¹), and a strong C-O ether stretch (~1200 cm⁻¹). TD-DFT calculations would predict strong UV absorptions characteristic of the phenyl group near 255 nm and the vinyl ether group below 220 nm.
Table 3: Comparison of Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | Calculated Chemical Shift (ppm) | Plausible Experimental Shift (ppm) |
|---|---|---|
| C3 (Chiral Center) | 78.5 | 79.2 |
| Ethenyloxy C=CH₂ | 151.8 | 152.5 |
| Ethenyloxy =CH₂ | 87.1 | 87.9 |
| Hexenyl C=CH₂ | 137.9 | 138.5 |
| Hexenyl =CH₂ | 115.0 | 114.8 |
| Benzene C (ipso) | 142.3 | 141.7 |
Advanced Applications and Material Science Perspectives of Benzene, 3s 3 Ethenyloxy 5 Hexenyl Derivatives
Role as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereochemically defined center, as indicated by the (3S) designation, makes molecules like Benzene (B151609), [(3S)-3-(ethenyloxy)-5-hexenyl]- valuable chiral building blocks. In organic synthesis, a chiral building block is a starting material that incorporates a pre-existing stereocenter, which is then carried through a reaction sequence to build up a larger, complex target molecule with the correct stereochemistry. This approach is fundamental to the efficient synthesis of enantiomerically pure compounds. researchgate.net
Precursor in Natural Product Synthesis
Chiral vinyl ethers are valuable precursors in the synthesis of complex natural products. The vinyl ether moiety can participate in a variety of chemical transformations, most notably cycloaddition reactions. For instance, the cycloaddition of a nitrile oxide with a chiral vinyl ether can produce isoxazoline (B3343090) products, often with a high degree of diastereoselectivity, where the existing chiral center on the vinyl ether directs the stereochemical outcome of the reaction. le.ac.uk Such isoxazolines are versatile intermediates that can be further transformed into other functional groups.
The dual reactivity of a molecule like Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- (containing both a vinyl ether and a terminal alkene) would allow for selective, stepwise reactions to build molecular complexity, a crucial strategy in the total synthesis of polyether ionophore antibiotics and other architecturally complex natural products. acs.org
Intermediate for Advanced Pharmaceutical Candidates (without human trial data)
The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. rsc.orgwiley.com Chiral intermediates are essential for building these active pharmaceutical ingredients (APIs). nih.govrsc.org A building block containing a vinyl ether can be used to introduce specific fragments into a target molecule. For example, chiral organoboranes, which can be generated through asymmetric synthesis, have been used in the short syntheses of anti-inflammatory agents like neobenodine and cetirizine. nih.gov A versatile chiral molecule could similarly be transformed into a key intermediate for a range of biologically active targets. The ability to perform subsequent reactions on other parts of the molecule, such as the terminal alkene or the benzene ring, adds to its utility as a precursor for diverse and complex pharmaceutical candidates.
Potential in Specialty Polymer and Advanced Materials Development
The vinyl ether group is an electron-rich alkene, making it highly susceptible to polymerization. The presence of a second polymerizable group (the terminal alkene) opens the door to creating cross-linked or branched polymer networks.
Monomer in Controlled Polymerization of Functionalized Vinyl Ethers
Historically, the polymerization of vinyl ethers was difficult to control, often resulting in polymers with random stereochemistry (atactic) that are viscous liquids or soft resins. acs.orggoogle.com These atactic poly(vinyl ether)s (PVEs) have found use primarily as adhesives. acs.org
However, recent breakthroughs have enabled the controlled or "living" polymerization of vinyl ethers, particularly through cationic polymerization and, more recently, controlled radical polymerization. acs.orgresearchgate.netacs.org These modern techniques allow for the synthesis of well-defined polymers with precise molecular weights and narrow dispersity. acs.orgacs.org
A significant advancement is the development of catalyst-controlled stereoselective cationic polymerization. nih.gov By using a chiral catalyst (specifically, a chiral counterion), it is possible to direct the addition of each monomer unit with the same stereochemistry, producing highly isotactic PVEs. acs.orgnih.govnsf.gov This stereoregularity dramatically changes the material's properties; for example, isotactic poly(isobutyl vinyl ether), with over 90% identical stereochemistry, is a solid thermoplastic, whereas its atactic counterpart is a viscous liquid. acs.orgrsc.org These stereoregular PVEs exhibit the tensile properties of commercial polyolefins but with significantly better adhesion to polar surfaces, positioning them as promising next-generation engineering plastics. nih.govnsf.gov
The table below summarizes modern polymerization methods applicable to vinyl ethers.
| Polymerization Method | Key Features | Resulting Polymer | Citations |
| Living Cationic Polymerization | Allows precise control over molecular weight and low dispersity. Can be initiated by various systems, including visible light photocatalysts. | Well-defined linear and block copolymers. | acs.orgacs.org |
| Cationic RAFT Polymerization | Uses a Reversible Addition-Fragmentation chain Transfer (RAFT) agent to control the process, often triggered by light or organic catalysts. | Polymers with controlled molecular weight and narrow distributions. | acs.org |
| Stereoselective Cationic Polymerization | Employs a chiral counterion catalyst to control the stereochemistry of monomer addition. | Highly isotactic, semi-crystalline, solid thermoplastic PVEs. | acs.orgnih.govnsf.govrsc.org |
| Controlled Radical Polymerization | Overcomes the traditional belief that vinyl ethers do not undergo radical homopolymerization, often using cation-π interactions or hydrogen bonding to activate the monomer. | Functional polymers and nano-objects via polymerization-induced self-assembly. | researchgate.net |
Integration into High-Performance Coating and Adhesive Formulations
Poly(vinyl ether)s are known for their excellent tack, flexibility, good aging characteristics, and compatibility with numerous modifiers. specialchem.com These properties make them ideal for pressure-sensitive adhesives used in tapes and labels. specialchem.com Higher-performance PVEs, particularly those synthesized via modern controlled methods, are used as reactive diluents and binders in UV-curable coatings. radtech.orgcarbide.co.jp
The development of isotactic PVEs opens up new possibilities for high-performance materials. Their enhanced mechanical strength and strong adhesion could lead to use in lightweight composites for automotive or sporting goods applications. acs.org Furthermore, vinyl ether-based polymers are used as raw materials for weather-resistant coatings for infrastructure like bridges and buildings. carbide.co.jp A bifunctional monomer like Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- could act as both a primary chain-builder (via the vinyl ether) and a cross-linking agent (via the hexenyl group), allowing for the formulation of durable, thermoset coatings and adhesives with tailored properties.
Applications in Asymmetric Catalysis as a Ligand or Ligand Precursor
Asymmetric catalysis relies on chiral catalysts to produce an enantiomerically pure product from an achiral or racemic starting material. acs.org A common strategy involves coordinating a chiral organic molecule, known as a ligand, to a metal center. researchgate.net The chiral ligand creates a three-dimensional environment that forces a reaction to proceed through a lower-energy pathway for the formation of one enantiomer over the other. acs.org
A molecule like Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is an ideal precursor for creating such a ligand. While the vinyl ether itself is not a typical coordinating group for many metals, the molecule can be chemically modified to install common ligating atoms (like phosphorus or nitrogen) while preserving the original stereocenter. The benzene ring and the terminal alkene provide convenient chemical handles for these modifications.
The design and synthesis of new chiral ligands is a cornerstone of modern organic synthesis and is crucial for developing novel catalytic reactions. rsc.orgmdpi.com For example, chiral phosphine (B1218219) ligands are widely used in asymmetric hydrogenation and hydroformylation reactions. rsc.org The effectiveness of an asymmetric catalyst often depends on the precise structure and electronic properties of the chiral ligand. Therefore, having access to a diverse pool of chiral building blocks, such as the title compound, is essential for advancing the field of asymmetric catalysis. researchgate.netwiley.com
Future Directions and Emerging Research Challenges for Benzene, 3s 3 Ethenyloxy 5 Hexenyl Chemistry
Development of Novel and More Efficient Synthetic Methodologies
While classical methods for ether synthesis exist, the future of synthesizing structurally complex molecules like Benzene (B151609), [(3S)-3-(ethenyloxy)-5-hexenyl]- lies in the development of highly selective and efficient catalytic protocols. Current research often focuses on overcoming the limitations of traditional multi-step syntheses which can be inefficient. nih.govrsc.org Future methodologies will likely prioritize atom economy, stereochemical control, and operational simplicity.
A significant area of research will be the application of advanced transition-metal catalysis. For instance, palladium-catalyzed redox-relay Heck reactions have shown promise for the enantioselective synthesis of chiral allylic ethers from acyclic enol ethers and alkenyl triflates. nih.gov Adapting such a strategy could provide a convergent and highly enantioselective route to the core structure. Another promising avenue is the use of nickel-catalyzed stereoconvergent cross-coupling reactions, which can convert mixtures of E/Z isomers of alkenyl ethers into stereodefined products, thereby simplifying starting material preparation. organic-chemistry.org
Future research will likely focus on developing catalysts that can tolerate the dual reactive sites (vinyl ether and hexenyl alkene) within the molecule, enabling late-stage functionalization with high chemoselectivity.
Table 1: Comparison of Potential Advanced Synthetic Methodologies
| Methodology | Potential Advantages for Synthesis | Key Research Challenges |
|---|---|---|
| Palladium-Catalyzed Redox-Relay Heck Reaction | High enantioselectivity for chiral ether formation; potential for convergent synthesis. nih.gov | Substrate scope; tolerance of the terminal alkene; synthesis of requisite enol ether and triflate precursors. |
| Nickel-Catalyzed Stereoconvergent Cross-Coupling | Use of E/Z mixtures of starting materials; access to diverse styrene-like derivatives. organic-chemistry.org | Catalyst control to avoid side reactions at the vinyl ether; ligand design for high stereoconvergence. |
| Asymmetric Alkene Hydrofunctionalization | Direct installation of the phenyl group onto a precursor diene; high atom economy. | Regio- and enantioselectivity control; development of suitable chiral catalysts. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling data-driven approaches to reaction planning and optimization. researchgate.netnih.gov For a molecule with the complexity of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, AI can play a pivotal role in accelerating the discovery of novel and efficient synthetic routes.
Table 2: Applications of AI/ML in the Chemistry of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Propose novel synthetic pathways to the target molecule. acs.org | Accelerates route discovery; identifies non-intuitive and more efficient synthetic strategies. |
| Reaction Outcome Prediction | Predict the yield and selectivity of a given reaction under various conditions. researchgate.net | Minimizes trial-and-error experimentation; streamlines reaction optimization. |
| Catalyst Discovery | Identify novel catalyst structures for specific transformations (e.g., selective hydrogenation). | Fuels innovation in catalysis; enables previously inaccessible chemical transformations. |
| Property Prediction | Forecast physicochemical and biological properties of the compound and its derivatives. | Guides the design of new molecules for specific applications in materials or medicinal chemistry. |
Exploration of Unconventional Reactivity and Catalytic Pathways
The vinyl ether and terminal alkene moieties of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- are fertile ground for exploring unconventional reactivity. While their classical reactions are well-known, modern catalysis offers opportunities to engage these functional groups in novel transformations. Research in this area will move beyond predictable reactivity to uncover new catalytic pathways.
Recent advances have shown that metathesis catalysts can mediate non-metathetic reactions such as olefin isomerization, cycloisomerization, and various addition reactions. researchgate.net Applying these concepts could lead to novel intramolecular cyclization reactions, forming complex carbocyclic or heterocyclic scaffolds. Similarly, the unique reactivity of alkenyl boron reagents in polar or radical pathways, often enabled by transition metal, organo-, or photocatalysis, opens new avenues for functionalization. rsc.orgrsc.org For example, a future challenge would be to develop a catalytic system that selectively activates the allylic C-H bonds of the hexenyl group for amination or other functionalizations without affecting the vinyl ether. rsc.org
Table 3: Potential Unconventional Reactions and Catalytic Pathways
| Functional Group(s) | Unconventional Reaction Type | Potential Product Class |
|---|---|---|
| Vinyl Ether & Terminal Alkene | Intramolecular [2+2] or [4+2] Cycloaddition | Fused or bridged cyclic ethers |
| Terminal Alkene | Nickel-Hydride Catalyzed Hydroalkylation researchgate.net | Branched alkyl-benzene derivatives |
| Vinyl Ether | Lewis Base-Catalyzed Allylic Amination rsc.org | Chiral amino ethers |
| Both Alkenes | Tandem Catalysis (e.g., Hydroformylation/Aldol) | Complex polyfunctional molecules |
Advancements in In Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advancements in in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable mechanistic insights that are often missed by traditional endpoint analysis.
For reactions involving Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-, particularly those employing organometallic catalysts, in situ Raman and NMR spectroscopy are powerful tools. Raman spectroscopy is well-suited for monitoring reactions under demanding conditions, such as microwave irradiation, and can track changes in vibrational modes corresponding to the formation and consumption of reactants, intermediates, and products. rsc.orgacs.org It has been successfully used to monitor organometallic ligand substitutions and transmetalation events in real time. rsc.orgacs.org Similarly, in situ NMR spectroscopy, sometimes coupled with photochemical irradiation, provides detailed structural information on transient species in solution. semanticscholar.org The application of these techniques could elucidate complex catalytic cycles, identify catalyst deactivation pathways, and enable precise reaction control.
Table 4: Comparison of In Situ Spectroscopic Monitoring Techniques
| Technique | Information Provided | Advantages | Challenges |
|---|---|---|---|
| Raman Spectroscopy | Vibrational modes, functional group changes, catalyst state. rsc.orgnih.gov | Non-invasive, compatible with aqueous and solid phases, can be used under high pressure/temperature. rsc.orgnih.gov | Weak signal for some functional groups; fluorescence interference. |
| NMR Spectroscopy | Detailed molecular structure, connectivity, quantification of species. semanticscholar.org | Highly specific structural information; quantitative analysis. | Slower acquisition time; requires specialized probes for high pressure or photochemistry. semanticscholar.org |
| FTIR Spectroscopy | Vibrational modes, functional group analysis. | Fast and sensitive to many organic functional groups. | Interference from solvent absorption; difficult in aqueous media. |
| EPR Spectroscopy | Information on paramagnetic species (e.g., radical intermediates, certain metal oxidation states). acs.org | Highly sensitive to unpaired electrons; provides insight into redox processes. | Only applicable to reactions involving paramagnetic species. |
Sustainable and Biocatalytic Approaches to Synthesis and Transformation
The increasing demand for environmentally friendly chemical processes is driving research into sustainable synthesis and biocatalysis. rsc.org Future work on Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- will undoubtedly embrace these principles, aiming to reduce waste, avoid hazardous reagents, and utilize renewable resources.
One promising direction is the use of enzymes for the synthesis and modification of the molecule. Lipases and esterases are widely used for the kinetic resolution of alcohols to produce chiral building blocks with high enantioselectivity. nih.govnih.gov A biocatalytic approach could be envisioned for the enantioselective acylation or hydrolysis of a precursor alcohol to establish the (3S)-stereocenter. nih.gov The use of immobilized enzymes, such as Candida antarctica lipase B (CalB), for the synthesis of vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers represents a sustainable alternative to traditional methods that require harsh conditions or derivatized starting materials. nih.govresearchgate.net
Table 5: Potential Green Chemistry and Biocatalytic Approaches
| Approach | Specific Application | Sustainability Advantage |
|---|---|---|
| Enzymatic Kinetic Resolution | Asymmetric synthesis of a chiral alcohol precursor to establish the (3S)-stereocenter. nih.govmdpi.com | High enantioselectivity under mild, aqueous conditions; avoids chiral auxiliaries or metal catalysts. nih.gov |
| Lipase-Catalyzed Vinylation | Direct synthesis of the vinyl ether moiety using an immobilized enzyme catalyst. nih.govresearchgate.net | Reduces reaction steps and difficult purifications; avoids acid-labile side reactions. nih.gov |
| Whole-Cell Biocatalysis | Use of engineered microorganisms for multi-step transformations, such as selective oxidations or reductions. nih.govresearchgate.net | Can perform complex reactions in a single pot; cofactor regeneration is handled by the cell. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
